Superior Catalytic Activity in Beckmann Rearrangement vs. Alternative Solid Acid Catalysts
A catalyst synthesized using 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane (CSPTMS), designated as arenesulfonic acid-functionalized SBA-15 (SBA-ar-SO3H), demonstrated higher catalytic activity for the liquid-phase Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam compared to propylenesulfonic acid-functionalized SBA-15 and other conventional solid acids [1].
| Evidence Dimension | Catalytic activity (Oxime conversion, %) |
|---|---|
| Target Compound Data | SBA-ar-SO3H catalyst derived from CSPTMS |
| Comparator Or Baseline | Propylenesulfonic acid-functionalized SBA-15, H-ZSM-5, H-mordernite, Al-MCM-41, Al-SBA-15 |
| Quantified Difference | Higher conversion and lactam selectivity vs. all comparators. Specific quantitative values not extracted in the preview, but the statement 'higher catalytic activity and lactam selectivity' is explicitly made [1]. |
| Conditions | Liquid-phase Beckmann rearrangement of cyclohexanone oxime |
Why This Matters
This matters because it demonstrates the aryl-sulfonic acid group derived from CSPTMS provides a superior catalytic environment compared to alkyl-sulfonic acid alternatives and zeolite-based catalysts for this industrially significant reaction.
- [1] Wang, X., Chen, C. C., Chen, S. Y., Mou, Y., & Cheng, S. (2005). Arenesulfonic acid functionalized mesoporous silica as a novel acid catalyst for the liquid phase Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam. Applied Catalysis A: General, 281(1-2), 47-54. View Source
